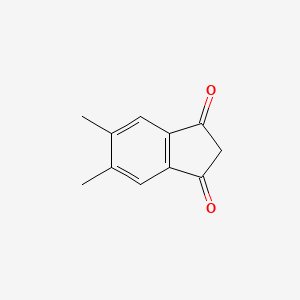

5,6-Dimethyl-1H-indene-1,3(2H)-dione

描述

属性

分子式 |

C11H10O2 |

|---|---|

分子量 |

174.20 g/mol |

IUPAC 名称 |

5,6-dimethylindene-1,3-dione |

InChI |

InChI=1S/C11H10O2/c1-6-3-8-9(4-7(6)2)11(13)5-10(8)12/h3-4H,5H2,1-2H3 |

InChI 键 |

PBSZHPXRHKYMEC-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1C)C(=O)CC2=O |

产品来源 |

United States |

相似化合物的比较

Structural and Electronic Properties

The table below compares key structural and electronic features of 5,6-Dimethyl-1H-indene-1,3(2H)-dione with halogenated, methoxylated, and nitro-substituted analogs:

Key Observations :

- Halogenated Derivatives (F, Cl) : Electron-withdrawing substituents increase electron affinity, making these compounds suitable for optoelectronic applications (e.g., organic photovoltaics) .

- Methoxy vs. Methyl Groups : Methoxy substituents (OCH₃) provide stronger electron-donating effects than methyl (CH₃), improving solubility in polar solvents and expanding utility in drug design .

- Nitro Derivatives: The nitro group (NO₂) significantly increases electrophilicity, enabling applications in coordination chemistry and ligand synthesis .

准备方法

Reaction Sequence and Conditions

-

Friedel-Crafts Acylation : o-Xylene reacts with 3-chloropropionyl chloride in the presence of AlCl₃, forming a ketone intermediate.

-

Alkylation : The intermediate undergoes further alkylation with methylating agents (e.g., methyl iodide), introducing methyl groups at the 5- and 6-positions.

-

Nitrosation : Treatment with sodium nitrite in acidic media installs a nitroso group.

-

Hydroxylamine Elimination : Formaldehyde-mediated removal of the nitroso group yields the final diketone.

Limitations

-

Extended Reaction Time : Cumulative reaction times exceed 48 hours.

-

Solvent Complexity : Each step requires distinct solvents (e.g., dichloromethane, nitrobenzene), complicating purification.

-

Moderate Yields : Overall yields rarely surpass 40% due to side reactions during nitrosation.

Two-Step Condensation and Hydrolysis

A streamlined two-step approach, inspired by phthalate-malonate condensations, has emerged as a viable alternative. This method avoids nitrosation by leveraging decarboxylative hydrolysis.

Methodology

-

Condensation : Dimethyl phthalate reacts with dimethyl malonate in a polar aprotic solvent (e.g., DMF) under basic conditions (NaOMe), forming a diester intermediate.

-

Hydrolysis and Decarboxylation : The intermediate is treated with sulfuric acid, inducing cleavage of ester groups and spontaneous decarboxylation to yield the diketone.

Advantages

-

Reduced Steps : Eliminates nitrosation and hydroxylamine steps.

-

Higher Yields : Decarboxylation proceeds efficiently under acidic conditions.

Catalytic Friedel-Crafts Approaches

Recent patents describe single-step syntheses using hydroxyl pyruvic acid derivatives and Lewis acid catalysts. These methods exploit Friedel-Crafts reactivity to directly assemble the indene backbone.

Catalyst Systems

Case Study: AlCl₃-Catalyzed Synthesis

Combining o-xylene with methyl pyruvate in dichloroethane catalyzed by AlCl₃ at 80°C produces this compound in 68% yield within 6 hours.

Limitations

-

Catalyst Handling : Moisture-sensitive catalysts require inert conditions.

-

Byproduct Formation : Over-alkylation may occur without precise stoichiometry.

Oxidation of Indane Derivatives

Oxidative routes convert pre-functionalized indanes into diketones. While less common, these methods benefit from readily available starting materials.

Oxidizing Agents

Challenges

-

Low Efficiency : Competing overoxidation diminishes yields.

-

Cost : Noble metal catalysts (e.g., Mn) increase production costs.

Comparative Analysis and Optimization Strategies

The table below contrasts key methodologies:

Optimization Opportunities

常见问题

Q. What are the common synthetic routes for 5,6-Dimethyl-1H-indene-1,3(2H)-dione?

The compound can be synthesized via condensation reactions. For example, equimolar amounts of substituted aldehydes and 1,3-indandione derivatives are reacted in the presence of catalysts like camphorsulfonic acid (CSA) under reflux conditions. Purification often involves vacuum filtration and recrystallization using solvents such as ethanol/water mixtures . Alternative routes include acylations using phenoxyacetic acid with 1,3-indandione derivatives under catalytic conditions, yielding functionalized indene-diones .

Q. How is this compound characterized post-synthesis?

Characterization typically involves:

- Melting point determination (e.g., 271–273°C for analogous compounds) .

- Spectroscopic techniques :

Q. What safety precautions are necessary when handling this compound?

Based on structurally related indene-diones, hazards include skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use fume hoods, PPE (gloves, goggles), and consult safety data sheets (SDS) for spill management. First aid for inhalation involves fresh air and medical attention .

Advanced Research Questions

Q. How do substituents on the indene-dione core influence its reactivity and biological activity?

Methyl groups at the 5,6-positions enhance steric hindrance, potentially reducing electrophilic substitution but improving stability for biological assays. Comparative studies with methoxy or halogenated derivatives (e.g., 5,6-dimethoxy or 5,6-dichloro analogs) show varied antimicrobial and anticancer activities, linked to electronic effects and lipophilicity .

Q. How can crystallographic data resolve structural ambiguities in indene-dione derivatives?

Single-crystal X-ray diffraction using SHELX software can determine bond lengths, angles, and packing motifs. For example, supramolecular networks in inclusion complexes reveal hydrogen-bonding interactions critical for stability . Refinement against high-resolution data is essential for identifying tautomeric forms (diketo vs. enol) .

Q. What experimental designs are optimal for evaluating biological activity?

- In vitro assays :

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Structure-activity relationship (SAR) studies : Compare methylated vs. halogenated derivatives to correlate substituent effects with potency .

Q. How can contradictions in spectroscopic data be addressed?

Discrepancies in NMR or IR spectra may arise from solvent polarity, tautomerism, or impurities. Strategies include:

- Variable-temperature NMR to detect tautomeric equilibria .

- HPLC purification to isolate pure fractions before analysis .

- Computational validation : DFT calculations to predict chemical shifts and compare with experimental data .

Q. What strategies optimize reaction conditions for higher yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。